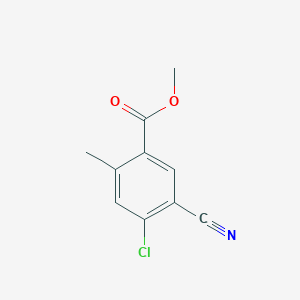

Methyl 4-chloro-5-cyano-2-methylbenzoate

Description

Methyl 4-chloro-5-cyano-2-methylbenzoate is a substituted methyl benzoate derivative with a molecular formula of C₁₀H₈ClNO₂ (molecular weight: 209.5 g/mol). Its structure features a chloro group at position 4, a cyano group at position 5, and a methyl ester at position 2 (Figure 1). The cyano group enhances electrophilicity, while the chloro and methyl ester groups contribute to lipophilicity and metabolic stability .

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 4-chloro-5-cyano-2-methylbenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-6-3-9(11)7(5-12)4-8(6)10(13)14-2/h3-4H,1-2H3 |

InChI Key |

WDQBDZAFSJBWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-cyano-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 4-chloro-5-cyano-2-methylbenzoic acid.

Reduction: Formation of 4-chloro-5-amino-2-methylbenzoate.

Scientific Research Applications

Methyl 4-chloro-5-cyano-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-cyano-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structure: Substitutes the cyano group with an acetamido (-NHCOCH₃) group and replaces the methyl ester with a methoxy (-OCH₃) group.

- Methoxy groups are less electron-withdrawing than methyl esters, reducing electrophilicity at the aromatic ring.

- Applications : Reported in chromatographic purity studies for pharmaceutical intermediates, suggesting utility in drug synthesis .

Methyl 5-Chloro-2-[N-(3-Ethoxy-Carbonylpropyl)-4-Methylbenzenesulfonamido]Benzoate

- Structure : Features a sulfonamido group and ethoxy-carbonylpropyl chain, adding steric bulk.

- Crystal structure analysis (R factor = 0.063) reveals weak C–H⋯O interactions, which may enhance thermal stability compared to the target compound .

Methyl 5-Chloro-2-Nitrobenzoate

- Structure: Replaces the cyano group with a nitro (-NO₂) group.

- Impact: Nitro groups are stronger electron-withdrawing groups than cyano, significantly reducing electron density on the aromatic ring. Higher reactivity in electrophilic substitution reactions but lower stability under reducing conditions .

Methyl 2-Isocyano-5-Chlorobenzoate

- Structure: Substitutes the cyano group with an isocyano (-NC) group.

- Impact: Isocyano groups are more reactive than cyano, participating in cycloaddition reactions more readily. Lower molecular weight (195.6 g/mol) suggests higher volatility .

Physical and Chemical Properties

Biological Activity

Methyl 4-chloro-5-cyano-2-methylbenzoate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl group, a cyano group, and a chloro substituent on a benzoate framework. Its molecular formula is C_11H_8ClN_1O_2. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzyme-catalyzed reactions, potentially impacting metabolic pathways crucial for various diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial or antifungal properties, making it a candidate for further pharmacological exploration.

Interaction with Biological Macromolecules

The cyano group can interact with nucleophilic sites on proteins or enzymes, leading to modifications that affect biological activity. Understanding these interactions is essential for evaluating the compound's safety and efficacy in therapeutic applications.

Synthesis Methods

This compound can be synthesized through various methods, often optimized for high purity and yield. Common methods include:

- Recrystallization : A purification technique that enhances the quality of the synthesized compound.

- Distillation : Used to separate components based on differences in boiling points.

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds is valuable:

| Compound Name | Key Features |

|---|---|

| Methyl 4-cyanobenzoate | Lacks the chloro substituent; different reactivity profile. |

| Methyl 4-bromo-5-cyano-2-methylbenzoate | Contains a bromo group instead of chloro; altered chemical properties. |

| Methyl 4-chloro-3-methylbenzoate | Similar chloro substituent but lacks the cyano group; affects reactivity. |

| Methyl 4-cyano-3-methylbenzoate | Similar structure but different positioning of functional groups; alters reactivity and applications. |

This table illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating various derivatives of this compound found that certain modifications enhanced its antimicrobial efficacy against specific bacterial strains.

- Enzyme Inhibition Studies : Research indicated that the compound could inhibit key metabolic enzymes involved in disease pathways, showing promise as a therapeutic agent.

- Pharmacological Potential : Ongoing studies are exploring its derivatives for enhanced pharmacological effects, contributing to drug development efforts aimed at treating infections and other diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.